molecular formula C9H9ClO2 B094811 Benzyl chloroacetate CAS No. 140-18-1

Benzyl chloroacetate

Cat. No. B094811
Key on ui cas rn: 140-18-1
M. Wt: 184.62 g/mol
InChI Key: SOGXBRHOWDEKQB-UHFFFAOYSA-N
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Patent
US06846946B2

Procedure details

A mixture consisting of sodium chloroacetate (2.344 g, 20 millimoles, Aldrich, 98%), sodium iodide (0.152 g, 1 millimole, Aldrich, 98%) and water (249.3 g) was introduced to a three-necked 500 mL flask. The organic phase consisting of benzyl chloride (10.139. g, 80 millimoles, Aldrich, 97%), durene (GC standard, 0.781 g, 6 millimoles, Aldrich, 98%), and Adogen 464 (0.900 g, 2 millimoles, Aldrich) was added to the aqueous phase and the two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) for about seven hours at 45° C. The organic phase:aqueous phase weight ratio was 1:21. The aliquots were taken at 0, 30, 97, 186, 300 and 400 minutes after the addition of the organic phase. After a brief centrifugation the phases were separated and the organic phase of each aliquot was injected into the GC instrument. The yield of benzyl chloroacetate based on the limiting reactant (sodium chloroacetate) was 55%, the conversion of the chloroacetate anion was 67%. Benzyl chloroacetate was accompanied by small quantities of benzyl iodide and benzyl alcohol and an unidentified product. Its yield was above 10%.
Quantity
2.344 g
Type
reactant
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step Two
Quantity
80 mmol
Type
reactant
Reaction Step Three
Quantity
0.781 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Five
Name
Quantity
249.3 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([O-:5])=[O:4].[Na+].[I-].[Na+].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C1(C(=CC(=C(C=1)C)C)C)C>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[Cl:1][CH2:2][C:3]([O:5][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:4] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
2.344 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Two
Name
Quantity
0.152 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
80 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0.781 g
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=C(C)C1
Step Five
Name
Quantity
0.9 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Six
Name
Quantity
249.3 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the two phase system was stirred mechanically (600 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced to a three-necked 500 mL flask
ADDITION
Type
ADDITION
Details
was added to the aqueous phase
CUSTOM
Type
CUSTOM
Details
were taken at 0, 30, 97, 186, 300 and 400 minutes
Duration
400 min
ADDITION
Type
ADDITION
Details
after the addition of the organic phase
CUSTOM
Type
CUSTOM
Details
After a brief centrifugation the phases were separated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
ClCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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